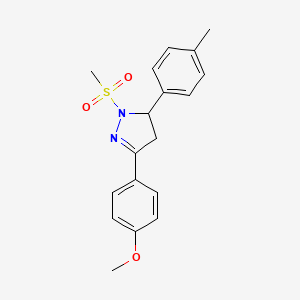

3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrazole derivative that has shown promising results in various biological assays, making it a potential candidate for further research.

Aplicaciones Científicas De Investigación

Green Synthesis Methods

Researchers have developed green and efficient synthesis methods for pyrazole derivatives, highlighting the importance of environmental sustainability in chemical synthesis. For instance, disulfonic acid imidazolium chloroaluminate has been used as a new acidic and heterogeneous catalyst for the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles through a one-pot multi-component condensation. This method emphasizes solvent-free conditions, underscoring the push towards more eco-friendly synthesis techniques (Moosavi‐Zare et al., 2013).

Medicinal Chemistry and Drug Design

Pyrazole derivatives are actively investigated for their potential in drug development due to their significant biological activities. Novel pyrazole carbaldehyde derivatives have been synthesized and evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies have been carried out to examine the interaction between these compounds and enzymes such as Cyclooxygenase-2 and Phosphoinositide-3-Kinase, responsible for inflammation and breast cancer, respectively. This research is pivotal in identifying new therapeutic agents (Thangarasu et al., 2019).

Corrosion Inhibition

Pyranopyrazole derivatives have been synthesized and investigated as inhibitors for mild steel corrosion in HCl solution. The study provides insights into the mechanism of corrosion inhibition, including adsorption behavior and surface interaction, through gravimetric, electrochemical, and theoretical studies. These findings have implications for developing more effective corrosion inhibitors in industrial applications (Yadav et al., 2016).

Synthesis and Characterization of Novel Compounds

The research also delves into the synthesis and characterization of new pyrazole derivatives, exploring their structural and electronic properties. For example, the tandem reaction of propargyl alcohol and N-sulfonylhydrazone has been utilized for the synthesis of dihydropyrazole, demonstrating an efficient strategy for generating compounds with potential application in various fields including pharmaceuticals and materials science (Zhu et al., 2011).

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)-3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-4-6-15(7-5-13)18-12-17(19-20(18)24(3,21)22)14-8-10-16(23-2)11-9-14/h4-11,18H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXFCNKXWCGCQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate](/img/structure/B2864341.png)

![2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2864346.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2864348.png)